Lipophilicity (XLogP3) Positioning Relative to Four Structure–Activity-Relationship-Relevant Aminoacetonitrile Analogs
2-(Cyclopropylamino)acetonitrile exhibits a computed XLogP3 of 0.1, occupying a central lipophilicity position within the aminoacetonitrile series. This value is 0.5 log units higher than methylaminoacetonitrile (XLogP3 = –0.4), 0.2 log units above ethylaminoacetonitrile (–0.1), identical to dimethylaminoacetonitrile (0.1), and 0.7 log units below diethylaminoacetonitrile (0.8) . The intermediate logP may offer a balanced partition profile for downstream medicinal chemistry applications where extremes of hydrophilicity (methyl analog) or lipophilicity (diethyl analog) are undesirable.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Methylaminoacetonitrile XLogP3 = –0.4; Ethylaminoacetonitrile XLogP3 = –0.1; Dimethylaminoacetonitrile XLogP3 = 0.1; Diethylaminoacetonitrile XLogP3 = 0.8 |
| Quantified Difference | 0.5 log units > methyl analog; 0.2 log units > ethyl analog; 0.7 log units < diethyl analog; identical to dimethyl analog |
| Conditions | PubChem XLogP3 3.0 algorithm, all values computed under the same method (PubChem release 2025.04.14) |
Why This Matters
The intermediate lipophilicity provides a chemically rational default choice when designing compound libraries where balanced logP is critical for permeability-solubility optimization, avoiding the extremes represented by available alternatives.
- [1] PubChem Computed Properties: CID 23510138 (2-(cyclopropylamino)acetonitrile, XLogP3=0.1); CID 36652 (methylaminoacetonitrile, XLogP3=-0.4); CID 90498 (ethylaminoacetonitrile, XLogP3=-0.1); CID 61237 (dimethylaminoacetonitrile, XLogP3=0.1); CID 44983 (diethylaminoacetonitrile, XLogP3=0.8). National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/ View Source
